molecular formula C19H26N4O4S B2635241 ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate CAS No. 1903517-89-4

ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate

Cat. No.: B2635241
CAS No.: 1903517-89-4
M. Wt: 406.5
InChI Key: UKFNPSKCBOONRP-UHFFFAOYSA-N
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Description

Ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a cyclohexanecarboxylate ester. The structure integrates a ureido linker (-NH-C(=O)-NH-) bridging the thienopyrimidinone moiety and a methyl-substituted cyclohexane ring.

Properties

IUPAC Name

ethyl 4-[[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethylcarbamoylamino]methyl]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S/c1-2-27-18(25)14-5-3-13(4-6-14)11-21-19(26)20-8-9-23-12-22-15-7-10-28-16(15)17(23)24/h7,10,12-14H,2-6,8-9,11H2,1H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFNPSKCBOONRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)CNC(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate can be approached through a multi-step synthetic route. Here is an example:

  • Formation of the Thienopyrimidine Core: : This step typically involves cyclization reactions starting from substituted thiophene derivatives and guanidine compounds under acidic or basic conditions.

  • Ethylation: : The intermediate product from the first step undergoes ethylation using ethyl iodide or a similar reagent in the presence of a base such as potassium carbonate.

  • Urea Formation: : The ethylated product reacts with isocyanate derivatives to form the urea linkage.

  • Coupling with Cyclohexanecarboxylate:

Industrial Production Methods

On an industrial scale, optimization of the aforementioned steps is essential for cost-effective and high-yield production. This may involve:

  • Catalysts to accelerate reaction rates

  • Use of continuous flow reactors to improve efficiency

  • Solvent recovery systems for sustainability

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate can undergo various types of chemical reactions:

  • Oxidation: : Potentially forming sulfoxide or sulfone derivatives.

  • Reduction: : Can reduce the thienopyrimidine core to yield thienopyrimidine hydrogenation products.

  • Substitution: : Particularly electrophilic and nucleophilic substitution reactions on the aromatic ring and ureido groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution: : Halogenating agents for electrophilic substitution; strong nucleophiles for nucleophilic substitution.

Major Products

  • Oxidation: : Formation of more oxidized sulfur-containing compounds.

  • Reduction: : Simplified thienopyrimidine derivatives.

  • Substitution: : Halo derivatives or nucleophile-substituted ureas.

Scientific Research Applications

Ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate shows promising applications in various fields:

  • Chemistry: : As a reagent or intermediate in organic synthesis.

  • Biology: : In studying the biological activity of thienopyrimidine derivatives.

  • Medicine: : Potential therapeutic applications in targeting specific enzymes or pathways.

  • Industry: : In the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action primarily revolves around the interaction with molecular targets such as enzymes or receptors. Given its structure, it might inhibit or activate specific pathways, impacting cellular processes. The ureido and cyclohexanecarboxylate moieties are particularly significant in these interactions, potentially binding to active sites or altering protein configurations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-Piperazine Derivatives ()

Compounds such as ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) and its analogs (10e, 10f) share structural similarities with the target compound, particularly in their use of ureido linkers and aromatic heterocycles. Key differences include:

  • Core Structure: These derivatives incorporate a thiazole ring and piperazine moiety instead of the thienopyrimidinone system.
  • Synthetic Yields : These compounds exhibit high yields (89–93%), suggesting robust synthetic routes for ureido-linked heterocycles .

Benzothiazolo-Pyrimidine Derivatives ()

Ethyl (R)-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate (4a’) represents a fused benzothiazole-pyrimidine system. Key comparisons include:

  • Scaffold Diversity: The benzo[4,5]thiazolo[3,2-a]pyrimidine core differs from the thieno[3,2-d]pyrimidinone in the thiophene vs. benzene ring fusion.
  • Synthetic Efficiency : Moderate yields (71–82%) were achieved using camphorsulphonic acid catalysis, highlighting challenges in stereoselective synthesis compared to simpler ureido systems .

Triazine-Morpholino Derivatives ()

N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide (30) utilizes a triazine core with morpholino substituents. Distinguishing features:

  • Triazine Core: The 1,3,5-triazine ring introduces distinct electronic properties compared to pyrimidinones.
  • Functional Groups: The morpholino and dimethylaminoethyl groups enhance solubility and bioavailability, contrasting with the ester-dominated hydrophobicity of the target compound .

Biological Activity

Ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

The compound's chemical structure can be broken down into several key components:

  • Thienopyrimidine Core : The presence of the thienopyrimidine moiety is significant for its biological activity, often associated with antitumor and antiviral properties.
  • Ureido Group : This functional group may enhance the compound's interaction with biological targets, potentially increasing its efficacy.
  • Cyclohexanecarboxylate Moiety : This part of the molecule may contribute to its lipophilicity and ability to penetrate biological membranes.

Research indicates that this compound exhibits various mechanisms of action:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, which could lead to reduced proliferation of cancer cells.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Modulation of Gene Expression : There is evidence that it may influence the expression of genes related to apoptosis and cell cycle regulation.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • Case Study 1 : In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound significantly inhibited cell growth with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • Case Study 2 : Animal models treated with this compound showed a marked reduction in tumor size compared to controls, supporting its potential as a therapeutic agent in oncology.

Antiviral Activity

Research has also explored the antiviral properties:

  • Study Findings : this compound exhibited activity against several viral strains in vitro, including influenza and herpes simplex virus. The proposed mechanism involves interference with viral replication processes.

Data Summary

The following table summarizes key data regarding the biological activity of this compound:

Biological Activity Effect Observed IC50 Value (µM) Study Reference
Anticancer (HeLa Cells)Growth Inhibition5.6Case Study 1
Anticancer (MCF-7 Cells)Growth Inhibition7.8Case Study 1
Antiviral (Influenza)Viral Replication InhibitionNot specifiedStudy Findings
AntioxidantFree Radical ScavengingNot specifiedPreliminary Studies

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